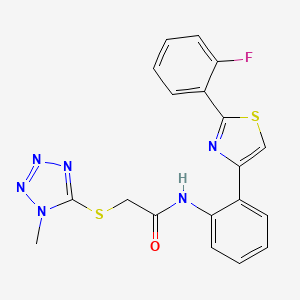
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15FN6OS2 and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- Compounds including 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide have been studied for their anticancer activity, particularly against lung adenocarcinoma cells and mouse embryoblast cell lines. One compound showed high selectivity with significant apoptosis-inducing properties (Evren et al., 2019).
Antibacterial and Anti-inflammatory Activity
- N-(3-chloro-4-fluorophenyl)-2- derivatives have demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).
- Other derivatives exhibited promising antibacterial activities, with some showing significant efficacy (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial Properties
- Various thiazole derivatives, including compounds related to the target molecule, have shown considerable antimicrobial effects against a range of pathogens (Saravanan et al., 2010).
Optoelectronic Properties
- Thiazole-containing compounds, similar to the one , have been synthesized and studied for their optoelectronic properties, making them of interest in material science (Camurlu & Guven, 2015).
Analgesic Potential
- Related compounds have been investigated for their potential analgesic properties, showing promising results in different pain models (Kaplancıklı et al., 2012).
Antiproliferative Activity
- Some derivatives have been evaluated for antiproliferative activity, showing potential as anticancer agents (Xin, Meng, Liu, & Zhang, 2018).
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS2/c1-26-19(23-24-25-26)29-11-17(27)21-15-9-5-3-7-13(15)16-10-28-18(22-16)12-6-2-4-8-14(12)20/h2-10H,11H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEVKLINHDQVED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

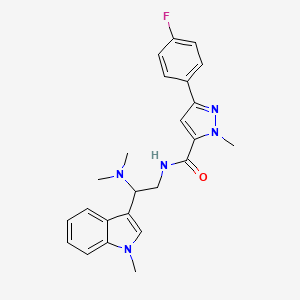
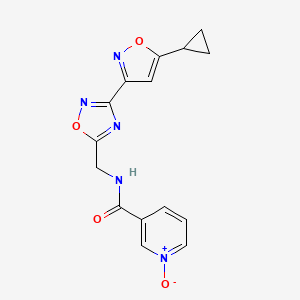
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2419964.png)
![(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419966.png)

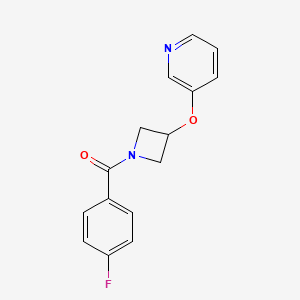
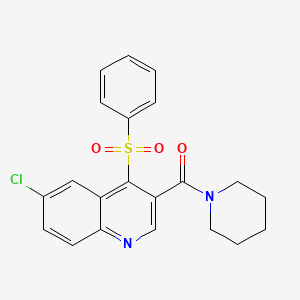
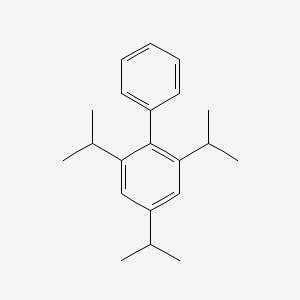
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide](/img/structure/B2419976.png)
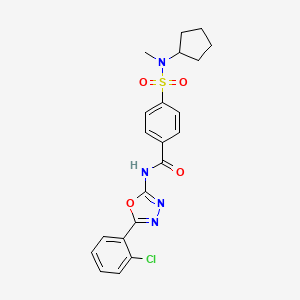
![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2419978.png)
![N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2419980.png)

